Ethyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes or acids.
Formation of Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling and Functionalization: The final step involves coupling the benzofuran and thiophene rings through amide bond formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups and double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.
Uniqueness
ETHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzofuran and thiophene ring, along with specific functional groups that confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H25NO4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25NO4S/c1-5-30-26(29)23-21(18-9-6-15(2)7-10-18)14-32-25(23)27-22(28)12-19-13-31-24-17(4)16(3)8-11-20(19)24/h6-11,13-14H,5,12H2,1-4H3,(H,27,28) |
InChI Key |
MRDNTEDRZVFBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origin of Product |
United States |
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